5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that features a benzothiazole moiety, a phenylhydrazone linkage, and a pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by treating 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Hydrazone Formation: The benzothiazole derivative is then reacted with a hydrazine derivative to form the phenylhydrazone linkage.
Cyclization to Form Pyrimidinedione: The final step involves the cyclization of the intermediate with thiourea under basic conditions to yield the pyrimidinedione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding amine.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the thioxo group.
Reduction: Amino derivatives of the hydrazone linkage.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and nonlinear optics.
Biological Studies: Its interactions with various biological targets are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog that lacks the hydrazone and pyrimidinedione moieties.
2-Mercaptobenzothiazole: Another related compound with a thiol group instead of the thioxo group.
Uniqueness
5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its combination of a benzothiazole moiety, a phenylhydrazone linkage, and a pyrimidinedione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H13N5O2S2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-hydroxy-5-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C18H13N5O2S2/c1-9-2-7-12-13(8-9)27-17(19-12)10-3-5-11(6-4-10)22-23-14-15(24)20-18(26)21-16(14)25/h2-8H,1H3,(H3,20,21,24,25,26) |
InChI Key |
UFAWXQSXFRUOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(NC(=S)NC4=O)O |
Origin of Product |
United States |
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